molecular formula C9H15FO2 B13150495 2-Fluoro-2-(4-methylcyclohexyl)acetic acid

2-Fluoro-2-(4-methylcyclohexyl)acetic acid

Cat. No.: B13150495
M. Wt: 174.21 g/mol
InChI Key: GLAXRWQKRSWEMO-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of a fluorine atom and a cyclohexyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid typically involves the fluorination of a cyclohexyl precursor followed by acetic acid functionalization.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The subsequent steps involve purification and isolation of the desired product through techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-Fluoro-2-(4-methylcyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing biochemical pathways. The cyclohexyl ring provides structural stability and can modulate the compound’s overall reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-2-(4-methylcyclohexyl)acetic acid is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

2-fluoro-2-(4-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H15FO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

GLAXRWQKRSWEMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C(=O)O)F

Origin of Product

United States

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